Butanamide, 4-furfurylidenhydrazino-4-oxo-N-(4-fluorophenyl)-
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Overview
Description
N-(4-FLUOROPHENYL)-3-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a fluorophenyl group, a furan ring, and a hydrazinecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-3-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the condensation of 4-fluorobenzaldehyde with furan-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-3-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-FLUOROPHENYL)-3-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-3-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is the basis for its potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the furan and hydrazinecarbonyl moieties.
N-(4-FLUOROPHENYL)-3-(5-(2-(TRIFLUOROMETHYL)PHENYL)-2-FURYL)PROPANAMIDE: Contains a trifluoromethylphenyl group instead of the furan ring.
Uniqueness
N-(4-FLUOROPHENYL)-3-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its combination of a fluorophenyl group, a furan ring, and a hydrazinecarbonyl moiety
Properties
Molecular Formula |
C15H14FN3O3 |
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Molecular Weight |
303.29 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N'-[(E)-furan-2-ylmethylideneamino]butanediamide |
InChI |
InChI=1S/C15H14FN3O3/c16-11-3-5-12(6-4-11)18-14(20)7-8-15(21)19-17-10-13-2-1-9-22-13/h1-6,9-10H,7-8H2,(H,18,20)(H,19,21)/b17-10+ |
InChI Key |
MHPVUHRLNAXVHF-LICLKQGHSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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